

Mass Spectrometry Analysis of (3-Bromo-2-methylphenyl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (3-Bromo-2-methylphenyl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry data, experimental protocols, and analytical workflow for the characterization of **(3-Bromo-2-methylphenyl)methanol**. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of analytical chemistry, pharmacology, and drug development.

Mass Spectrometry Data

The mass spectrometry data for **(3-Bromo-2-methylphenyl)methanol** reveals a characteristic fragmentation pattern that is consistent with its chemical structure. The presence of a bromine atom is readily identifiable by the isotopic distribution in the mass spectrum.

Predicted Mass Spectrum Data

While an experimental mass spectrum for **(3-Bromo-2-methylphenyl)methanol** is not publicly available in spectral databases, a predicted fragmentation pattern can be deduced based on the known fragmentation of benzyl alcohols and aromatic bromo-compounds.

m/z (predicted)	Ion Formula	Fragment Lost	Interpretation
200/202	[C8H9BrO] ⁺ •	-	Molecular ion peak (M ⁺ •) with characteristic bromine isotopic pattern (~1:1 ratio).
183/185	[C8H8Br] ⁺	•OH	Loss of a hydroxyl radical.
121	[C8H9O] ⁺	•Br	Loss of a bromine radical.
105	[C7H5O] ⁺	•Br, CH ₄	Loss of a bromine radical and methane.
91	[C7H7] ⁺	•Br, CH ₂ O	Loss of a bromine radical and formaldehyde, potentially forming a tropylium ion.
77	[C6H5] ⁺	•Br, CH ₃ CHO	Loss of a bromine radical and acetaldehyde.

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 natural abundance) will result in ion peaks separated by 2 m/z units for all bromine-containing fragments.

Experimental Protocols

The following are detailed methodologies for the acquisition of mass spectrometry data for small molecules such as **(3-Bromo-2-methylphenyl)methanol**.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like **(3-Bromo-2-methylphenyl)methanol**.

1. Sample Preparation:

- Dissolve 1 mg of **(3-Bromo-2-methylphenyl)methanol** in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- If necessary, dilute the sample to a final concentration of 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
- Injection Volume: 1 µL.
- Injector Temperature: 250 °C.
- Injection Mode: Splitless or split (e.g., 50:1).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Final hold: 5 minutes at 280 °C.
- Transfer Line Temperature: 280 °C.
- Ion Source: Electron Ionization (EI).

- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 40-400.
- Scan Speed: 1000 amu/s.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a versatile technique for the analysis of a wide range of small molecules and is particularly useful for those that are not amenable to GC-MS.

1. Sample Preparation:

- Dissolve 1 mg of **(3-Bromo-2-methylphenyl)methanol** in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- Dilute the sample to a final concentration of 1-10 µg/mL in the initial mobile phase composition.

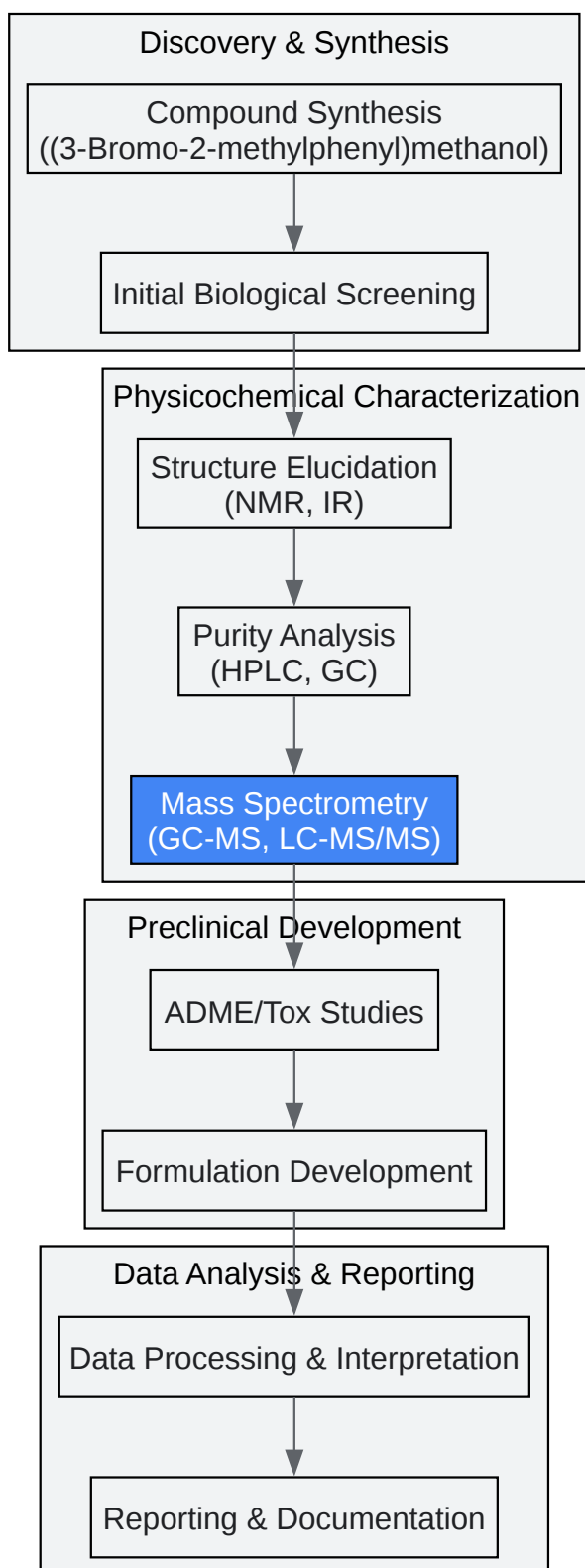
2. LC-MS Instrumentation and Conditions:

- Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
- Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF or equivalent high-resolution mass spectrometer.
- Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient:
 - 0-1 min: 5% B.
 - 1-10 min: 5% to 95% B.
 - 10-12 min: 95% B.
 - 12-12.1 min: 95% to 5% B.
 - 12.1-15 min: 5% B.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 µL.
- Ion Source: Electrospray Ionization (ESI) in positive and negative ion modes.
- Capillary Voltage: 3500 V.
- Nozzle Voltage: 500 V.
- Gas Temperature: 325 °C.
- Drying Gas Flow: 8 L/min.
- Nebulizer Pressure: 35 psig.
- Sheath Gas Temperature: 350 °C.
- Sheath Gas Flow: 11 L/min.
- Mass Range: m/z 50-1000.
- Data Acquisition: High-resolution tandem mass spectrometry (MS/MS) can be performed for structural elucidation.

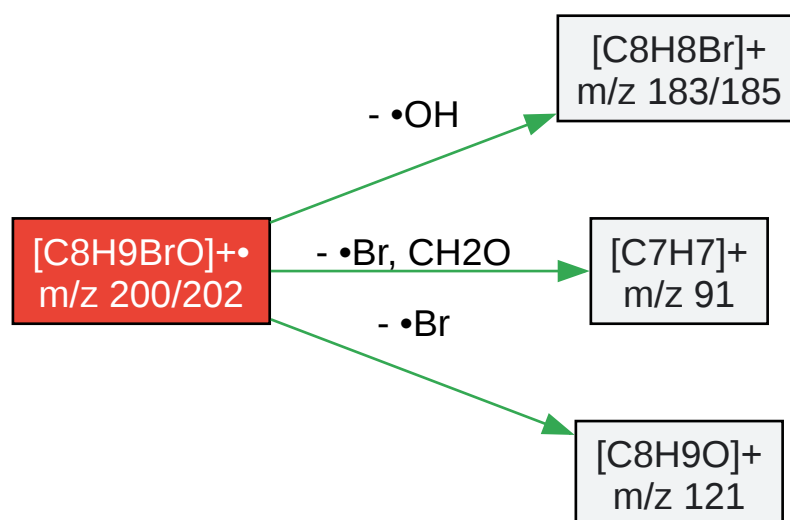
Workflow and Pathway Visualizations

The following diagrams illustrate a typical workflow for the analysis of a small molecule in a drug development context and the predicted fragmentation pathway of **(3-Bromo-2-methylphenyl)methanol**.



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Caption: A typical workflow for small molecule analysis in drug development.



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Caption: Predicted fragmentation pathway of **(3-Bromo-2-methylphenyl)methanol**.

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